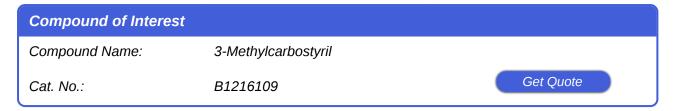


Theoretical Calculations of 3-Methylcarbostyril Molecular Structure: An In-depth Technical Guide

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the structural elucidation of **3-Methylcarbostyril**, a quinolone derivative of interest in medicinal chemistry. We detail the application of Density Functional Theory (DFT) for in-silico analysis of its molecular geometry and spectroscopic properties. Furthermore, this guide outlines the key experimental protocols, including X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, which are essential for the validation of theoretical predictions. The integration of computational and experimental data, as presented, offers a robust framework for the detailed structural characterization of **3-Methylcarbostyril** and related heterocyclic compounds, facilitating rational drug design and development.

Theoretical and Computational Methodology

The in-silico analysis of **3-Methylcarbostyril**'s molecular structure is primarily conducted using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2] This approach allows for the accurate prediction of molecular geometries, vibrational frequencies, and other electronic properties.

Foundational & Exploratory



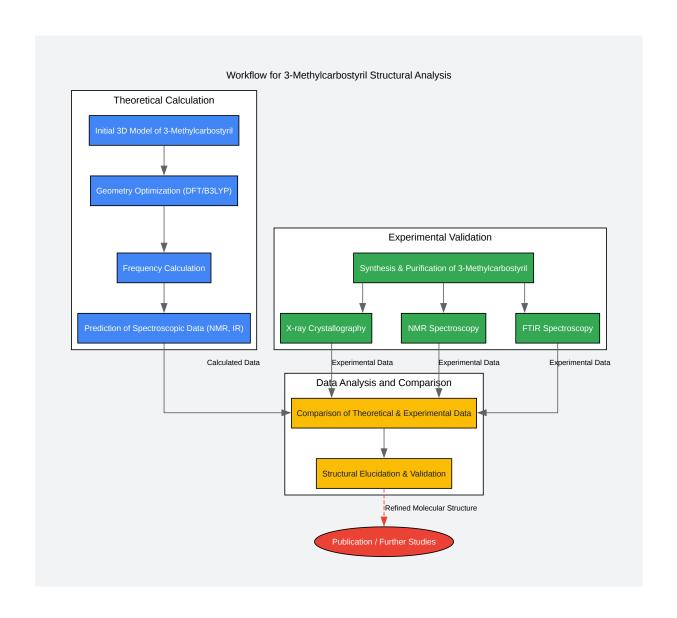


A typical computational workflow involves the following steps:

- Initial Structure Generation: A 3D model of the 3-Methylcarbostyril molecule is built using molecular modeling software.
- Geometry Optimization: The initial structure is then optimized to find its most stable conformation (the lowest energy state). This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[2][3] The choice of functional and basis set is crucial for obtaining accurate results.[4]
- Frequency Calculations: Following optimization, vibrational frequency calculations are
 performed at the same level of theory to confirm that the optimized structure corresponds to
 a true energy minimum (i.e., no imaginary frequencies). These calculations also provide
 theoretical infrared (IR) and Raman spectra.
- Property Calculations: Further calculations can be performed to predict other properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).[1]

The diagram below illustrates the logical workflow for a combined theoretical and experimental study of **3-Methylcarbostyril**.





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Workflow for 3-Methylcarbostyril Structural Analysis



Illustrative Quantitative Data

The following tables present hypothetical but realistic quantitative data for **3-Methylcarbostyril**, illustrating the expected outcomes of the theoretical calculations and their comparison with experimental results.

Table 1: Comparison of Calculated and Experimental Geometric Parameters.

Parameter	Atom	Theoretical (B3LYP/6- 311++G(d,p))	Experimental (X-ray)
Bond Length (Å)	C2-N1	1.385	1.382
C2-O1	1.230	1.228	
C3-C4	1.370	1.368	
C3-C11	1.510	1.508	
Bond Angle (°)	O1-C2-N1	123.5	123.3
C4-C3-C11	121.0	120.8	
N1-C2-C9	118.0	117.9	
Dihedral Angle (°)	C4-C3-C11-H12	179.5	179.3
C5-C10-N1-C2	-178.0	-177.8	

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹).



Vibrational Mode	Theoretical (B3LYP/6- 311++G(d,p))	Experimental (FTIR)	Assignment	
ν(N-H)	3450	3445	N-H stretching	
ν(C=O)	1680	1675	Carbonyl stretching	
ν(C=C)	1610	1605	Aromatic C=C stretching	
δ(C-H)	1450	1448	C-H bending	
у(С-Н)	820	818	Out-of-plane C-H bending	

Table 3: Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm).

Atom	Theoretical (GIAO)	Experiment al (¹H NMR)	Atom	Theoretical (GIAO)	Experiment al (¹³C NMR)
H4	7.50	7.48	C2	162.0	161.8
H5	7.80	7.78	C3	125.0	124.8
Н8	7.20	7.18	C4	140.0	139.8
H11 (CH ₃)	2.30	2.28	C11 (CH₃)	18.0	17.8

Experimental Protocols for Validation

Experimental validation is crucial for confirming the accuracy of theoretical models.[5][6]

X-ray Crystallography

X-ray crystallography provides the definitive solid-state molecular structure, including precise bond lengths and angles.[7][8]

· Crystal Growth:



- Prepare a saturated or nearly saturated solution of purified 3-Methylcarbostyril in a suitable solvent (e.g., ethanol, ethyl acetate). The choice of solvent is critical for obtaining high-quality crystals.[9]
- Filter the solution to remove any particulate matter.
- Allow the solvent to evaporate slowly in a dust-free and vibration-free environment.[9]
 Alternatively, vapor diffusion or slow cooling methods can be employed.[10]
- Harvest a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality for diffraction analysis.[8]
- Data Collection and Structure Refinement:
 - Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.
 - Cool the crystal under a stream of nitrogen gas to minimize thermal vibrations.
 - Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.
 - Process the diffraction data (integration and scaling) and solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure in solution. [11] A combination of 1D and 2D NMR experiments is typically required for a complete structural assignment.[11][12]

- Sample Preparation:
 - Dissolve 5-10 mg of 3-Methylcarbostyril in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.



- 1D NMR (1H and 13C):
 - ¹H NMR: Acquire a proton NMR spectrum to determine the number and chemical environment of the protons.
 - ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon atoms. DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[11]
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[13]

- Sample Preparation (for solid samples):
 - Attenuated Total Reflectance (ATR): Place a small amount of the powdered 3-Methylcarbostyril sample directly onto the ATR crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.[14]
 - KBr Pellet Method: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[14]
- Data Acquisition:



- Record a background spectrum of the empty sample compartment (or the KBr pellet matrix).
- Place the prepared sample in the FTIR spectrometer and record the sample spectrum.
- The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The integration of theoretical calculations with experimental validation provides a powerful and comprehensive approach to the structural elucidation of **3-Methylcarbostyril**. DFT calculations offer a detailed in-silico model of the molecular structure and predicted spectroscopic properties. These theoretical findings are then rigorously tested and refined through experimental techniques such as X-ray crystallography, NMR, and FTIR spectroscopy. This combined methodology not only ensures the accurate determination of the molecular structure but also provides a deeper understanding of its electronic properties, which is invaluable for applications in drug discovery and materials science.

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